3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core with an indole moiety and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole moiety . This is followed by the condensation of the indole derivative with an appropriate quinazolinone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazolinone derivatives: Compounds with a quinazolinone core, used in various medicinal applications.
Uniqueness
3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE is unique due to its combination of the indole and quinazolinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H23N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h4-7,10-16,18,25H,1-3,8-9H2/b15-14+ |
InChI Key |
WKFYJNQVGBDIOB-CCEZHUSRSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CCC(CC1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.